
1,4-Bis(diethylamino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(diethylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two diethylamino groups attached to the anthracene-9,10-dione core. This compound is known for its vibrant color and has applications in various fields, including dye manufacturing and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(diethylamino)anthracene-9,10-dione can be synthesized through the reaction of 1,4-dichloroanthracene-9,10-dione with diethylamine. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of chlorine atoms with diethylamino groups .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the substitution reaction .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(diethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene-9,10-dione derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(diethylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties due to its ability to intercalate with DNA.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(diethylamino)anthracene-9,10-dione involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, leading to the inhibition of DNA replication and transcription. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Ametantrone: Another anthraquinone derivative with anticancer properties.
1,4-Bis(dimethylamino)anthracene-9,10-dione: Similar structure but with dimethylamino groups instead of diethylamino groups.
Uniqueness
1,4-Bis(diethylamino)anthracene-9,10-dione is unique due to its specific diethylamino substitutions, which confer distinct chemical and biological properties. Its ability to intercalate with DNA and generate reactive oxygen species makes it a promising candidate for anticancer research .
Propiedades
Número CAS |
59097-97-1 |
|---|---|
Fórmula molecular |
C22H26N2O2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
1,4-bis(diethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O2/c1-5-23(6-2)17-13-14-18(24(7-3)8-4)20-19(17)21(25)15-11-9-10-12-16(15)22(20)26/h9-14H,5-8H2,1-4H3 |
Clave InChI |
FUYUJTYVLZOEBC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C2C(=C(C=C1)N(CC)CC)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


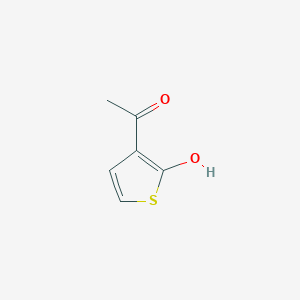

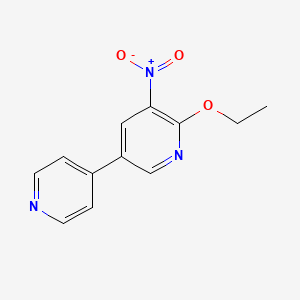
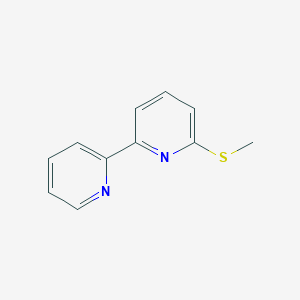
![6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B13132858.png)
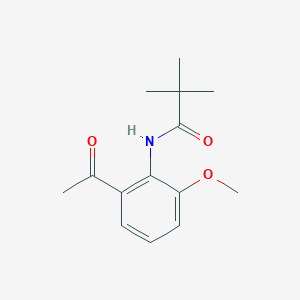
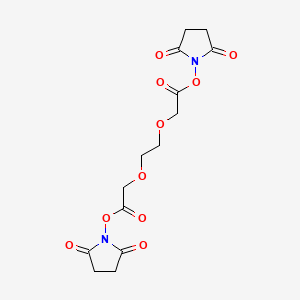
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
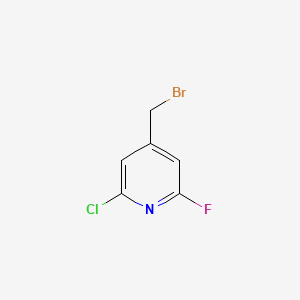
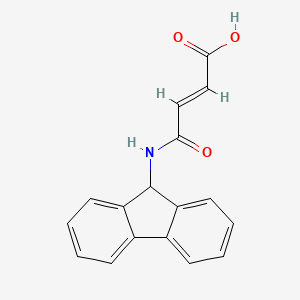
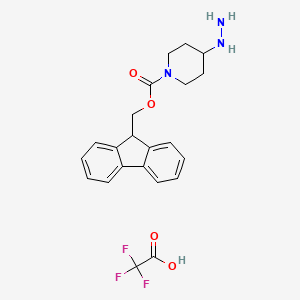
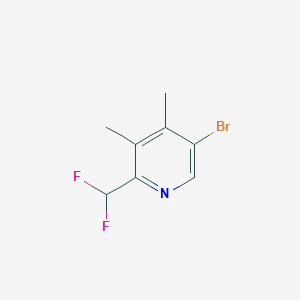

![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)
